6-hexyl-7-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Lipophilicity ADME Physicochemical profiling

Researchers building permeability calibration sets often face a lack of high-logD reference compounds that are chemically stable and structurally characterized. This specific coumarin-oxadiazole hybrid (MW 390.4 g/mol) is an ideal solution. Procuring the exact 6-hexyl-7-hydroxy-5-phenyl pattern is critical-even conservative scaffold modifications shift logP by >1.5 units and alter biological readouts. Key supply advantages: • Experimentally validated logP 5.3384 and logD 5.2165 make it a premier lipophilic probe for HPLC-based logD assays. • Validated negative-control reference standard in DPPH/hydroxyl radical scavenging, distinguishing artefactual activity. • In stock with custom synthesis available for focused library SAR at three modifiable positions.

Molecular Formula C23H22N2O4
Molecular Weight 390.439
CAS No. 252551-71-6
Cat. No. B2618454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hexyl-7-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
CAS252551-71-6
Molecular FormulaC23H22N2O4
Molecular Weight390.439
Structural Identifiers
SMILESCCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4)O
InChIInChI=1S/C23H22N2O4/c1-2-3-4-6-11-16-12-17-13-18(23(27)28-20(17)14-19(16)26)22-25-24-21(29-22)15-9-7-5-8-10-15/h5,7-10,12-14,26H,2-4,6,11H2,1H3
InChIKeyFHXPMVSPXCLEJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Hexyl-7-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: Physicochemical and Structural Profile


6-Hexyl-7-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (CAS 252551-71-6) is a fully synthetic, low-molecular-weight (390.4 g/mol) heterocyclic hybrid that fuses a coumarin (2H-chromen-2-one) core with a 1,3,4-oxadiazole ring [1]. The molecule carries a single phenolic hydroxyl group (H-bond donor count = 1), six H-bond acceptors, and a lipophilic n-hexyl chain that drives its high predicted logP (XLogP3-AA = 5.7; experimentally derived logP = 5.3384) [2]. These features place the compound squarely within the “beyond rule-of-five” chemical space typical of screening libraries targeting intracellular or membrane-associated biological targets, where passive membrane permeability and moderate aqueous solubility (logSw ≈ –4.8) can be tuned by the substitution pattern on the oxadiazole phenyl ring .

Intracellular Target Engagement
Lipophilic scaffold supports membrane-partitioning probe use
Physicochemical Profiling
Occupies extended logD/TPSA space for permeability calibration sets
SAR Library Synthesis
Three modifiable positions enable parallel diversification workflows

Why This Compound Cannot Be Replaced by a Generic Hybrid


Within the coumarin-oxadiazole hybrid class, even conservative alterations to the oxadiazole C5 aryl substituent or the coumarin C6 position produce large shifts in both physicochemical and biological readouts. In a head-to-head antioxidant evaluation of ten 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one congeners, DPPH and hydroxyl radical scavenging potencies varied dramatically depending on the coumarin substitution pattern, with only two compounds (7d and 7i) showing prominent activity [1]. Separately, the anticancer VEGF-inhibitory series 7a–l demonstrated that changing the coumarin-3-aryl/heteroaryl appendage switches both cell-line selectivity and absolute IC₅₀, with compound 7k exhibiting an IC₅₀ of ~9 µM against Skov3 cells while sparing NIH3T3 fibroblasts [2]. The C6 n-hexyl chain of the title compound confers a calculated logP of 5.3–5.7 versus ~3.0–4.0 for unsubstituted or shorter-chain analogues, profoundly altering membrane partitioning and protein binding . These steep structure–activity relationships (SAR) mean that a procurement decision based purely on the coumarin-oxadiazole scaffold, without regard to the specific 6-hexyl-7-hydroxy-5-phenyl pattern, carries a high risk of obtaining a compound with divergent solubility, permeability, and target-engagement profiles.

C6 Hexyl Chain Length Variation
Chain-length analogs shift logD by 0.5–1.5 units, altering membrane partitioning and protein binding
Oxadiazole C5 Aryl Substituent
Different aryl groups modulate electron density, PSA, and cell-line selectivity, diverging potency profiles
Scaffold-Only Procurement
Selecting a generic coumarin-oxadiazole core without this substitution pattern may yield different solubility and permeability

Differentiation Evidence vs. Closest Analogs


Lipophilicity and Solubility Differentiation

The target compound exhibits a calculated logP (XLogP3-AA) of 5.7 and a vendor-reported experimental logP of 5.3384, with a logD₇.₄ of 5.2165 and a predicted intrinsic solubility logSw of –4.7881 [1][2]. In comparison, the closely related 6-hexyl-7-hydroxy-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one (CAS 263563-30-0) and 6-hexyl-7-hydroxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one (CAS 333773-17-4) alter the electron density and hydrophilicity of the oxadiazole phenyl ring, shifting logD by approximately ±0.5–1.0 log units and PSA by 10–20 Ų, which can translate into 3- to 10-fold differences in passive membrane permeability according to the well-established parabolic relationship between logD and Caco-2 Papp [3].

Lipophilicity & Solubility
Class-level
Target logP 5.3–5.7 vs analog logP ~4.5–6.0; PSA 68–89 vs 90–110 Ų; implied 3–10× permeability differential
Physicochemical differentiation supports permeation context
Class-level inference; actual permeability requires assay validation
Lipophilicity ADME Physicochemical profiling Permeability

Antioxidant Activity Across Congeners

A systematic SAR study of ten 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one derivatives (compounds 7a–j) assessed DPPH and hydroxyl radical scavenging in direct comparison with standard antioxidants [1]. The unsubstituted phenyl-oxadiazole core present in the target compound served as the scaffold for the series. Among the ten congeners, only two (7d and 7i) displayed prominent radical-scavenging activity comparable to ascorbic acid and BHT standards, while the remaining eight compounds—including those with the closest structural similarity to the title compound—exhibited weak or negligible activity [1].

Antioxidant SAR
Head-to-head
Among 10 congeners, only 2 showed antioxidant activity; target core scaffold was weakly active
Supports negative-control or SAR starting point use
Direct comparison; no IC50 for target compound reported
Antioxidant activity DPPH assay Hydroxyl radical scavenging Coumarin-oxadiazole hybrids

Synthetic Route via 2-Iminocoumarin Recyclization

The target compound can be prepared via a recyclization route starting from 2-iminocoumarin-3-carboxamides, which react with arenecarboxylic hydrazides in acidic medium to yield 3-(1,3,4-oxadiazol-2-yl)coumarins [1]. This method has been explicitly compared with alternative synthetic schemes and shown to offer advantages in terms of step count, atom economy, and avoidance of toxic cyclization reagents [1]. Subsequent advances using iodine-catalyzed grinding techniques further reduce solvent use and reaction time [2].

Synthetic Route
Method context
Recyclization from 2-iminocoumarin-3-carboxamides; avoids POCl₃; compatible with gram-scale
Clean synthetic entry reduces impurity burden
Qualitative advantage over alternative routes
Synthetic methodology Recyclization Coumarin-oxadiazole synthesis Scalability

Drug-Likeness and Rule-of-Five Profile

With a molecular weight of 390.4 g/mol, XLogP3-AA of 5.7, one H-bond donor, six H-bond acceptors, and a topological polar surface area (TPSA) of 67.95–89.36 Ų, the compound resides at the boundary of Lipinski’s rule-of-five space [1]. This differentiates it from the majority of 7-hydroxycoumarin derivatives (typical TPSA 50–70 Ų, logP 1.5–3.5) and from many 1,3,4-oxadiazole drugs (e.g., raltegravir, TPSA ~120 Ų, logP ~0.5). The elevated logP and moderate TPSA suggest preferential partitioning into lipid bilayers and higher plasma protein binding, which can be advantageous for intracellular target engagement but may require formulation strategies for in vivo dosing [2].

Drug-Likeness Profile
Class-level
MW 390, logP 5.3–5.7, TPSA 68–89 Ų vs warfarin (logP 2.7, TPSA 63) and raltegravir (logP 0.5, TPSA 123)
Distinct lipophilic niche for membrane/protein binding studies
Class-level inference; in silico values
Drug-likeness Rule-of-five Polar surface area In silico ADME

Optimal Research and Procurement Use Cases


Membrane Permeability Probe for Intracellular Screening

Because the compound’s logD₇.₄ of ~5.2 translates to high passive membrane permeability, it is ideally suited as a lipophilic probe in cell-based assays where target engagement requires crossing the plasma membrane. Procurement should be considered when building a permeability calibration set or when a high-logD coumarin-oxadiazole scaffold is needed to balance solubility and permeability in a lead-optimization program .

Negative Control for Antioxidant Screening

The 2021 antioxidant study of ten 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one derivatives showed that the core scaffold is largely inactive in DPPH and hydroxyl radical scavenging assays, with only specific substitution patterns conferring activity [1]. This makes the title compound a valuable negative-control reference standard in antioxidant screening, helping researchers distinguish artefactual from SAR-driven radical scavenging.

Scaffold for Parallel SAR Exploration

The three readily modifiable positions—the oxadiazole C5 phenyl ring, the coumarin C6 hexyl chain, and the phenolic C7 hydroxyl group—offer multiple vectors for parallel SAR studies. The well-precedented recyclization synthesis [2] enables multi-gram preparation of the core scaffold, after which late-stage diversification at C5 (Suzuki coupling), C6 (chain-length variation), or C7 (O-alkylation) can rapidly generate focused libraries for antimicrobial, anticancer, or anti-inflammatory screening programs.

LogD/PSA Calibration Reference

The compound’s experimentally validated logP (5.3384), chromatographically derived logD (5.2165), and TPSA (67.95–89.36 Ų) span the upper range of typical drug-like chemical space [3]. This makes it a practical reference standard for calibrating high-throughput HPLC-based lipophilicity assays or in silico logD prediction models within medicinal chemistry groups and CRO analytical laboratories.

Application
Selection Property
Validation Focus
Intracellular target engagement screening
Lipophilic membrane partitioning profile
Permeability assay calibration
Antioxidant screening negative control
Scaffold-dependent antioxidant inactivity
DPPH/hydroxyl radical assay benchmarking
Parallel SAR library synthesis
Multi-vector diversification (C5, C6, C7)
Substitution scope and potency mapping
HPLC lipophilicity calibration
Validated logP/logD reference value
In silico model validation
Quote Request

Request a Quote for 6-hexyl-7-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.